molecular formula C19H23ClN2O2 B581191 N-Fmoc-3-methylamino propylamine HCl CAS No. 1253582-19-2

N-Fmoc-3-methylamino propylamine HCl

Cat. No.: B581191
CAS No.: 1253582-19-2
M. Wt: 346.855
InChI Key: URGCSZFQAOUWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-methylamino propylamine hydrochloride is a chemical compound with the molecular formula C19H23ClN2O2. It is commonly used in organic synthesis, particularly in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-methylamino propylamine hydrochloride typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting 3-methylamino propylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of N-Fmoc-3-methylamino propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-Fmoc-3-methylamino propylamine hydrochloride involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in subsequent reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(methylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGCSZFQAOUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of [3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester (4.24 g, 10.3 mmol) in EtOAc (8 mL) was slowly added concentrated hydrochloric acid (2 mL, 60 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was concentrated under reduced pressure to give the title compound (3.21 g, 78% yield) as a white solid.
Name
[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
78%

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